

Gsk583: A Technical Whitepaper on a Potent and Selective RIPK2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Gsk583**, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). **Gsk583** has been instrumental as a tool compound for elucidating the role of RIPK2 in innate immunity and inflammatory signaling pathways. While its progression as a clinical candidate was halted due to off-target effects, its value in preclinical research remains significant.

Discovery and Rationale

Gsk583 was identified through structure-activity relationship (SAR) studies aimed at developing potent and selective inhibitors of RIPK2 kinase.[1] RIPK2 is a crucial serine/threonine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[2][3][4] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of downstream signaling cascades, including the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6][7] This activation results in the production of pro-inflammatory cytokines and chemokines, orchestrating an immune response.[5] Dysregulation of the NOD-RIPK2 pathway is implicated in various inflammatory and autoimmune diseases, making RIPK2 a compelling therapeutic target.[3][8] Gsk583 emerged from a screening strategy designed to identify potent, efficient, and selective inhibitors of RIPK2 kinase.[2]



Mechanism of Action

Gsk583 is an ATP-competitive inhibitor that binds to the ATP-binding site of the RIPK2 kinase domain.[2] X-ray co-crystal structures have revealed that Gsk583 binds within the ATP pocket of RIPK2, forming a critical hydrogen bond between the N1 of its indazole group and the aspartate 164 residue of the protein.[1] Beyond simple ATP competition, Gsk583's mechanism of action involves the allosteric inhibition of the RIPK2-XIAP (X-linked inhibitor of apoptosis protein) interaction.[5] The binding of Gsk583 to the orthosteric site of RIPK2 induces conformational changes that prevent the interaction with XIAP, an E3 ligase essential for RIPK2 ubiquitination and subsequent downstream signaling.[5] This disruption of the RIPK2-XIAP protein-protein interaction (PPI) is a key feature of potent NOD pathway inhibitors.[5][9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **Gsk583**, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of Gsk583



Target/Assay	Species	IC50	Reference(s)
RIPK2 (Cell-free assay)	Human	5 nM	[7][10][11][12][13][14] [15]
RIPK2 (Cell-free assay)	Rat	2 nM	[13]
RIP3 (Cell-free assay)	Human	16 nM	[10]
MDP-stimulated TNFα production	Human Primary Monocytes	8 nM	[10][15]
MDP-induced TNFα production	Human Whole Blood	237 nM	[11][15]
MDP-induced TNFα production	Rat Whole Blood	133 nM	[11][15]
TNF-α and IL-6 production	Human Crohn's Disease and Ulcerative Colitis Biopsies	~200 nM	[10][12][16]
RIPK2-XIAP Interaction	-	26.22 nM	[5]

Table 2: Selectivity Profile of **Gsk583**



Kinase/Target	Activity	Reference(s)
Panel of 300 kinases	Excellent selectivity	[11][13]
p38α	Low to no inhibition	[11][13]
VEGFR2	Low to no inhibition	[11][13]
BRK	Some inhibition	[13]
Aurora A	Some inhibition	[13]
hERG ion channel	Inhibition (limiting factor for clinical development)	[1][10][14]
Сур3А4	Inhibition (limiting factor for clinical development)	[10][14]

Experimental Protocols RIPK2 Fluorescent Polarization (FP) Binding Assay

This assay quantifies the binding of compounds to the ATP-binding pocket of RIPK2.

- Principle: The assay measures the change in polarization of fluorescently labeled ATPcompetitive ligand upon displacement by a test compound.
- Reagents:
 - Full-length FLAG His-tagged RIPK2 purified from a baculovirus expression system.
 - A fluorescently labeled, reversible, and ATP-competitive ligand.
 - Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.
 - Test compounds prepared in 100% DMSO.
- Procedure:
 - Dispense 100 nL of test compound into individual wells of a multiwell plate.



- \circ Add 5 μ L of RIPK2 solution (at twice the final assay concentration) to the wells and incubate for 10 minutes at room temperature.
- $\circ~$ Add 5 μL of the fluorescently labeled ligand (at twice the final assay concentration of 5 nM).
- Incubate for a specified period.
- Measure the fluorescence polarization.
- Calculate percent inhibition and IC50 values using a four-parameter logistic equation.[11]
 [14]

Cellular Assay for Cytokine Production

This protocol assesses the ability of **Gsk583** to inhibit NOD-dependent pro-inflammatory cytokine production in primary human monocytes.

- Principle: Measures the inhibition of muramyl dipeptide (MDP, a NOD2 agonist)-stimulated production of cytokines like TNFα.
- Cells: Primary human monocytes.
- Procedure:
 - Pre-treat monocytes with varying concentrations of Gsk583 for 30 minutes.
 - Stimulate the cells with MDP for 6 hours.
 - Collect the cell supernatant.
 - Measure the concentration of TNFα (or other cytokines like IL-8) in the supernatant using an immunoassay (e.g., ELISA).
 - Calculate percent inhibition and IC50 values.[10]

In Vivo Murine Peritonitis Model

This in vivo model evaluates the efficacy of **Gsk583** in a model of acute inflammation.

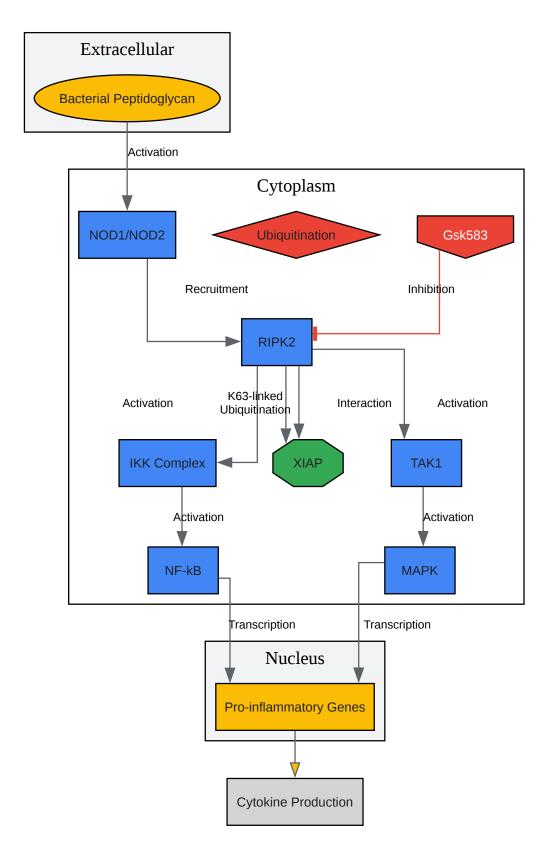


- Animals: Female Crl:CD(SD) rats or mice.
- Procedure:
 - Dose animals orally with vehicle or Gsk583.
 - After 15 minutes, challenge the animals with an intravenous (IV) or intraperitoneal injection of MDP.
 - After a set time (e.g., 2 hours), sacrifice the animals and collect terminal serum.
 - Quantify serum cytokine levels (e.g., KC, the rodent orthologue of IL-8) using a suitable platform like MSD (Meso Scale Discovery).
 - For peritonitis models, peritoneal lavage can be performed to measure neutrophil recruitment.
 - Derive IC50 values from blood concentrations of Gsk583.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by **Gsk583** and the general workflows of the experiments described.

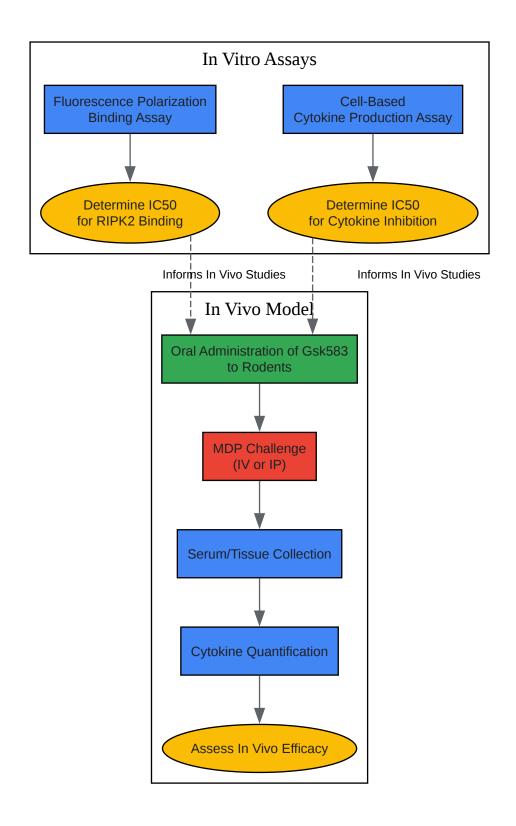




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Caption: **Gsk583** inhibits the NOD-RIPK2 signaling pathway.





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Caption: General experimental workflow for **Gsk583** characterization.



Conclusion

Gsk583 is a well-characterized, potent, and selective inhibitor of RIPK2 kinase. Its ability to potently block NOD1/2-mediated inflammatory signaling in a variety of in vitro, ex vivo, and in vivo models has solidified its role as an invaluable research tool.[2][17] Although off-target activities precluded its development as a therapeutic agent, the study of **Gsk583** has significantly advanced our understanding of the role of RIPK2 in disease pathogenesis and has provided a blueprint for the development of next-generation RIPK2 inhibitors with improved pharmacological profiles.[1]

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